![molecular formula C19H18N4O2S B1308833 4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole](/img/structure/B1308833.png)
4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole is a complex organic compound characterized by its unique triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the ethyl, nitrobenzyl, and phenylethenyl groups. Common reagents used in these reactions include ethyl iodide, 3-nitrobenzyl chloride, and styrene. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps, such as recrystallization or chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may produce amines.
Scientific Research Applications
4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
- 4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-methylphenylethenyl]-4H-1,2,4-triazole
- 4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-chlorophenylethenyl]-4H-1,2,4-triazole
Uniqueness
The uniqueness of 4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N4O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole |
InChI |
InChI=1S/C19H18N4O2S/c1-2-22-18(12-11-15-7-4-3-5-8-15)20-21-19(22)26-14-16-9-6-10-17(13-16)23(24)25/h3-13H,2,14H2,1H3 |
InChI Key |
PJPDWIGEPHEHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile](/img/structure/B1308755.png)

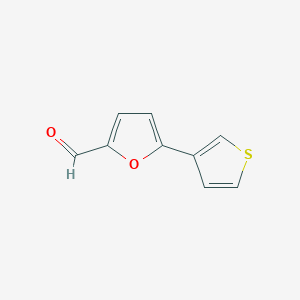

![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)
![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)

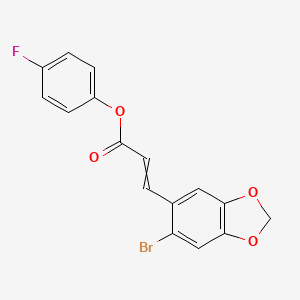
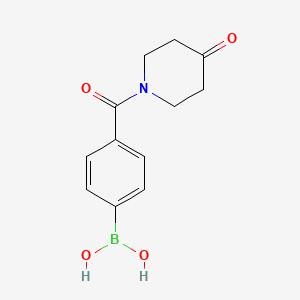
![5-[(3-Bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1308782.png)
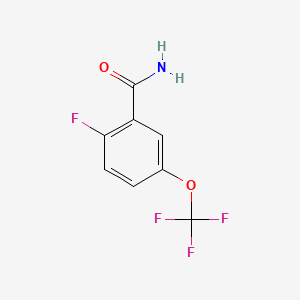

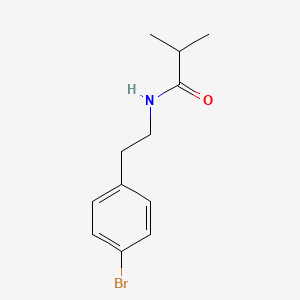
![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)
